REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[CH3:13][CH:14]([CH3:19])[C:15]([O:17][CH3:18])=[O:16].[CH3:20][O:21][C:22]1[CH:23]=[C:24]([CH:28]=[CH:29][C:30]=1[O:31][CH3:32])[C:25](Cl)=[O:26]>C1COCC1>[CH3:20][O:21][C:22]1[CH:23]=[C:24]([C:25](=[O:26])[C:14]([CH3:19])([CH3:13])[C:15]([O:17][CH3:18])=[O:16])[CH:28]=[CH:29][C:30]=1[O:31][CH3:32]
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Name
|
|
Quantity
|
124 mL
|
Type
|
reactant
|
Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
550 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
100 mL
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Type
|
reactant
|
Smiles
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CC(C(=O)OC)C
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Name
|
|
Quantity
|
160.5 g
|
Type
|
reactant
|
Smiles
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COC=1C=C(C(=O)Cl)C=CC1OC
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Name
|
|
Quantity
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750 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
The resulting mixture is stirred for an additional 15 min at minus 40° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
Next, the mixture is cooled to minus 40° C.
|
Type
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ADDITION
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Details
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is added drop wise in 60 min during which the temperature
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
40° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath is removed
|
Type
|
STIRRING
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Details
|
stirring
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Type
|
WAIT
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Details
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is continued for 60 min at RT
|
Duration
|
60 min
|
Type
|
ADDITION
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Details
|
150 ml of 4M hydrochloric acid is added
|
Type
|
CUSTOM
|
Details
|
the THF layer is separated
|
Type
|
WASH
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Details
|
washed with 100 ml of water, 200 ml 1M of sodium carbonate and 100 ml of brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over MgSO4
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
|
Reaction Time |
15 min |
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1OC)C(C(C(=O)OC)(C)C)=O
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |